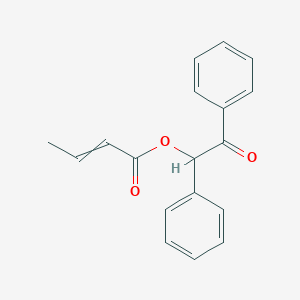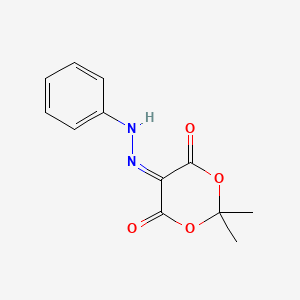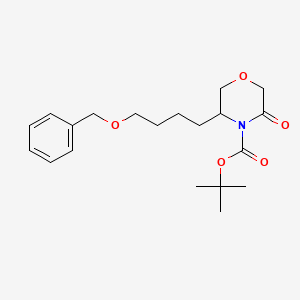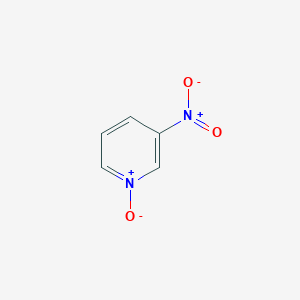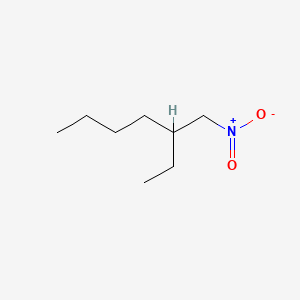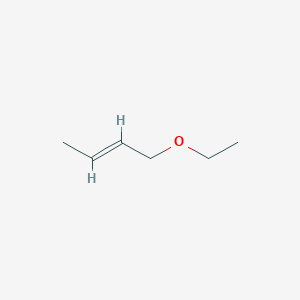
2-Butenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenyl ethyl ether is an organic compound with the molecular formula C6H12O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. The structure of this compound includes a butenyl group (a four-carbon chain with a double bond) and an ethyl group (a two-carbon chain) connected by an oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Butenyl ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting ethanol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with 1-bromo-2-butene to form this compound .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the most practical method .
Chemical Reactions Analysis
Types of Reactions
2-Butenyl ethyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Reduction: Ethers are generally resistant to reduction.
Substitution: Ethers can undergo substitution reactions, particularly acidic cleavage.
Common Reagents and Conditions
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.
Major Products Formed
Acidic Cleavage: The major products are an alcohol and an alkyl halide.
Claisen Rearrangement: The major product is an o-allylphenol or a γ,δ-unsaturated ketone or aldehyde.
Scientific Research Applications
2-Butenyl ethyl ether has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenyl ethyl ether in chemical reactions involves the interaction of its ether oxygen with various reagents. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated via an S_N2 or S_N1 mechanism . In Claisen rearrangement, the reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple symmetrical ether with two ethyl groups.
1-Butenyl methyl ether: Similar to 2-Butenyl ethyl ether but with a methyl group instead of an ethyl group.
2-Butenyl methyl ether: Similar to this compound but with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its unsymmetrical structure and the presence of a double bond in the butenyl group. This double bond allows for additional reactivity, such as the Claisen rearrangement, which is not possible with simple symmetrical ethers .
Properties
CAS No. |
1476-06-8 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-1-ethoxybut-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
NDYRMWZHBBMBGD-HWKANZROSA-N |
Isomeric SMILES |
CCOC/C=C/C |
Canonical SMILES |
CCOCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

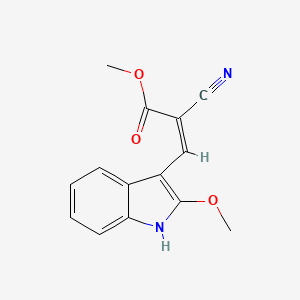
![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
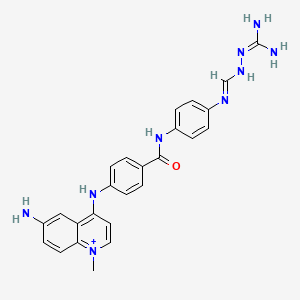
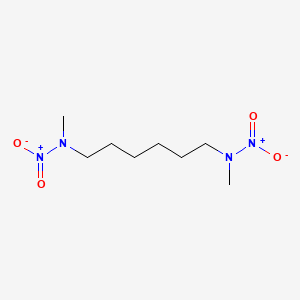
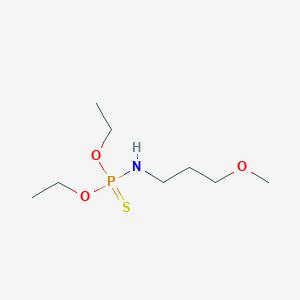
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
